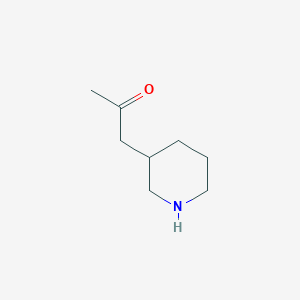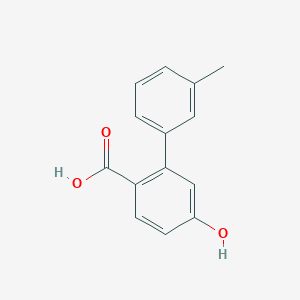![molecular formula C14H22N2 B13172922 3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)
3-[1-(Propan-2-yl)piperidin-4-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Propan-2-yl)piperidin-4-yl]aniline is a chemical compound that features a piperidine ring substituted with an aniline group Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Propan-2-yl)piperidin-4-yl]aniline typically involves the reaction of 4-piperidone with isopropylamine to form 1-(Propan-2-yl)piperidin-4-ol. This intermediate is then subjected to reductive amination with aniline to yield the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-[1-(Propan-2-yl)piperidin-4-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aniline group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the aniline group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
3-[1-(Propan-2-yl)piperidin-4-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[1-(Propan-2-yl)piperidin-4-yl]aniline involves its interaction with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The aniline group may participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.
類似化合物との比較
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative known for its anticancer activity.
Matrine: Exhibits antiproliferative effects on cancer cells.
Uniqueness
3-[1-(Propan-2-yl)piperidin-4-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with an aniline group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
3-(1-propan-2-ylpiperidin-4-yl)aniline |
InChI |
InChI=1S/C14H22N2/c1-11(2)16-8-6-12(7-9-16)13-4-3-5-14(15)10-13/h3-5,10-12H,6-9,15H2,1-2H3 |
InChIキー |
ADNIRPBMROBEPR-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC(CC1)C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


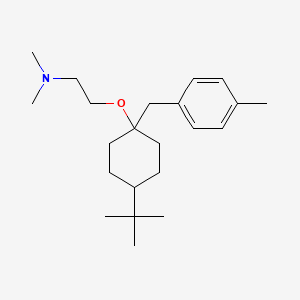



![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13172852.png)
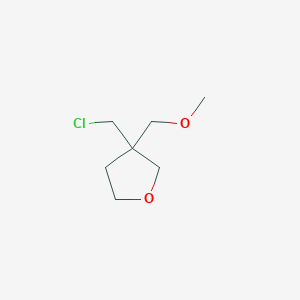
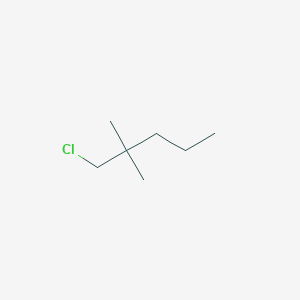

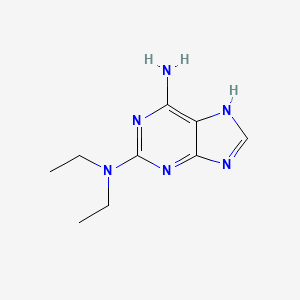
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13172897.png)
![2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol](/img/structure/B13172905.png)

